4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone
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Overview
Description
Preparation Methods
The synthesis of WAY-324572 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving intermediates that are carefully controlled to achieve high purity and yield .
Chemical Reactions Analysis
WAY-324572 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-324572 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: WAY-324572 is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used to investigate biochemical pathways and molecular interactions in cellular systems.
Medicine: WAY-324572 is studied for its potential therapeutic effects and as a tool to understand disease mechanisms.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of WAY-324572 involves its interaction with specific molecular targets in the cell. It binds to certain proteins or enzymes, modulating their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
WAY-324572 can be compared with other similar compounds such as WAY-100635 and WAY-200070. These compounds share structural similarities but differ in their specific functional groups and biological activities. WAY-324572 is unique in its specific binding properties and the particular biochemical pathways it influences .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVBRCPMEROZKJ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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